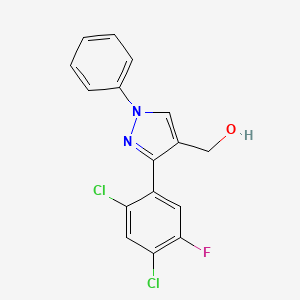
(3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(2,4-Dichlor-5-fluorphenyl)-1-phenyl-1H-pyrazol-4-YL)methanol ist eine chemische Verbindung mit der Summenformel C17H13Cl2FN2O. Sie gehört zur Familie der Pyrazole, die durch einen Pyrazolring gekennzeichnet sind, der mit verschiedenen funktionellen Gruppen substituiert ist.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von (3-(2,4-Dichlor-5-fluorphenyl)-1-phenyl-1H-pyrazol-4-YL)methanol umfasst typischerweise die Reaktion von 2,4-Dichlor-5-fluorbenzaldehyd mit Phenylhydrazin, um das entsprechende Hydrazon zu bilden. Dieses Zwischenprodukt wird dann cyclisiert, um den Pyrazolring zu bilden. Der letzte Schritt beinhaltet die Reduktion der Aldehydgruppe zu einer Methanolgruppe unter Verwendung eines Reduktionsmittels wie Natriumborhydrid .
Industrielle Produktionsverfahren
Der allgemeine Ansatz würde die Skalierung der Labor-Syntheseverfahren, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch verschiedene Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3-(2,4-Dichlor-5-fluorphenyl)-1-phenyl-1H-pyrazol-4-YL)methanol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methanolgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat zu einer Carbonsäure oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu ihrem entsprechenden Alkohol reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriummethoxid in Methanol für nukleophile Substitution.
Hauptprodukte
Oxidation: (3-(2,4-Dichlor-5-fluorphenyl)-1-phenyl-1H-pyrazol-4-YL)carbonsäure.
Reduktion: (3-(2,4-Dichlor-5-fluorphenyl)-1-phenyl-1H-pyrazol-4-YL)ethanol.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (3-(2,4-Dichlor-5-fluorphenyl)-1-phenyl-1H-pyrazol-4-YL)methanol als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht verschiedene Modifikationen, wodurch es zu einem vielseitigen Zwischenprodukt in der organischen Synthese wird .
Biologie
In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als bioaktives Molekül untersucht. Ihre Derivate haben sich als vielversprechend erwiesen, um bestimmte Enzyme und Rezeptoren zu hemmen, wodurch sie zu einem Kandidaten für die Medikamentenentwicklung werden .
Medizin
In der Medizin werden (3-(2,4-Dichlor-5-fluorphenyl)-1-phenyl-1H-pyrazol-4-YL)methanol und seine Derivate auf ihre potenziellen therapeutischen Wirkungen untersucht. Sie haben Aktivität gegen verschiedene Krankheiten gezeigt, darunter Krebs und Entzündungszustände .
Industrie
Im Industriesektor wird diese Verbindung bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Agrochemikalien und Pharmazeutika verwendet .
Wirkmechanismus
Der Wirkmechanismus von (3-(2,4-Dichlor-5-fluorphenyl)-1-phenyl-1H-pyrazol-4-YL)methanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme und Rezeptoren binden, deren Aktivität hemmen und zu verschiedenen biologischen Effekten führen. Die genauen beteiligten Pfade hängen vom spezifischen Derivat und seinem Ziel ab .
Wirkmechanismus
The mechanism of action of (3-(2,4-Dichloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its target .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (3-(2,4-Dichlor-5-fluorphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-YL)methanol
- (3-(2,4-Dichlor-5-fluorphenyl)-1-(2,4-difluorphenyl)-1H-pyrazol-4-YL)methanol
- (3-(2,4-Dichlor-5-fluorphenyl)-1-(2-fluorphenyl)-1H-pyrazol-4-YL)methanol
Einzigartigkeit
Die Einzigartigkeit von (3-(2,4-Dichlor-5-fluorphenyl)-1-phenyl-1H-pyrazol-4-YL)methanol liegt in seinem spezifischen Substitutionsschema am Pyrazolring. Diese einzigartige Struktur verleiht ihm besondere chemische und biologische Eigenschaften, wodurch es zu einer wertvollen Verbindung für Forschung und Entwicklung wird .
Eigenschaften
CAS-Nummer |
618383-32-7 |
|---|---|
Molekularformel |
C16H11Cl2FN2O |
Molekulargewicht |
337.2 g/mol |
IUPAC-Name |
[3-(2,4-dichloro-5-fluorophenyl)-1-phenylpyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H11Cl2FN2O/c17-13-7-14(18)15(19)6-12(13)16-10(9-22)8-21(20-16)11-4-2-1-3-5-11/h1-8,22H,9H2 |
InChI-Schlüssel |
RVVCWPZDKPTAAP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=C(C=C3Cl)Cl)F)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















